(Rac)-Sclerone

Description

BenchChem offers high-quality (Rac)-Sclerone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-Sclerone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

19638-58-5 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2 |

InChI Key |

RSPQGKRRFSZVPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C1O)C(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

(Rac)-Sclerone: An In-depth Analysis of its Acetylcholinesterase Inhibitory Action

(Rac)-Sclerone, a natural product isolated from the green husk of Carya illinoinensis (pecan), has been identified as an inhibitor of acetylcholinesterase (AChE). This technical guide provides a detailed overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of (Rac)-Sclerone is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, (Rac)-Sclerone leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mode of action is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Quantitative Data

The inhibitory potency of (Rac)-Sclerone against AChE has been quantified, although a discrepancy exists in the reported values. A study by Devidas et al. identified a potent AChE inhibitor from Carya illinoinensis, 4,8-Dihydroxytetralone, which is structurally identical to (Rac)-Sclerone.[1] Commercial suppliers of (Rac)-Sclerone cite this study but report a different IC50 value.[2] Both values are presented below for a comprehensive overview.

| Compound | Source | IC50 Value (AChE Inhibition) |

| 4,8-Dihydroxytetralone | Devidas SB, et al. Nat Prod Res. 2022.[1] | 101.48 ± 4.00 µg/mL |

| (Rac)-Sclerone | MedchemExpress[2] | 192.65 ± 10.12 μg/mL |

Signaling Pathway

The inhibitory action of (Rac)-Sclerone on acetylcholinesterase directly impacts synaptic signaling. The following diagram illustrates this mechanism.

Caption: Inhibition of AChE by (Rac)-Sclerone prevents acetylcholine breakdown.

Experimental Protocols

The determination of acetylcholinesterase inhibition by (Rac)-Sclerone is typically performed using a modified Ellman's method. This colorimetric assay is a standard and reliable method for measuring AChE activity.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of AChE by quantifying the rate of formation of 5-thio-2-nitrobenzoate, a yellow-colored product. Acetylthiocholine, a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, which can be detected spectrophotometrically at 412 nm. The presence of an inhibitor, such as (Rac)-Sclerone, will reduce the rate of this color change.

Reagents:

-

0.1 M Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

(Rac)-Sclerone stock solution (in a suitable solvent, e.g., DMSO)

-

Solvent control (e.g., DMSO)

Procedure:

-

Preparation of Reaction Mixtures: In a 96-well microplate, prepare the following reaction mixtures:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI

-

Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent

-

Test Sample (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL (Rac)-Sclerone solution (at various concentrations)

-

-

Pre-incubation: Gently mix the contents of each well and incubate the plate for 10 minutes at 25°C. This allows the inhibitor to interact with the enzyme.

-

Initiation of Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations.

Experimental Workflow

The following diagram outlines the workflow for the acetylcholinesterase inhibition assay.

Caption: Workflow for determining AChE inhibition and IC50 of (Rac)-Sclerone.

References

Unveiling (Rac)-Sclerone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, isolation, and biological evaluation of (Rac)-Sclerone, a natural product identified as a promising acetylcholinesterase inhibitor. The compound, scientifically known as 4,5-Dihydroxytetralone, was isolated from the green husk of Carya illinoinensis. This document details the experimental methodologies, presents key quantitative data, and visualizes the workflow for its extraction and characterization, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source Material

(Rac)-Sclerone, referred to in the primary literature as compound 6 or 4,5-Dihydroxytetralone, was isolated from the green husk of the pecan tree, Carya illinoinensis (Wangenh.) K. Koch, which belongs to the Juglandaceae family.[1] The research, published in Natural Product Research in 2022, aimed to identify novel diarylheptanoids and other bioactive constituents from this plant material.[1] While two new diarylheptanoids were discovered, a series of known tetralones, including the compound of interest, were also successfully isolated and characterized.[1]

Experimental Protocols

The isolation and characterization of (Rac)-Sclerone (4,5-Dihydroxytetralone) involved a multi-step process, from the initial extraction of the plant material to the final purification and structural elucidation of the compound.

Plant Material and Extraction

Fresh green husks of Carya illinoinensis were collected and shade-dried. The dried material was then ground into a coarse powder. The powdered husk was subjected to extraction with ethyl acetate at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude ethyl acetate extract.

Isolation and Purification

The crude ethyl acetate extract was subjected to column chromatography over silica gel. The column was eluted with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles were pooled together.

Compound 6 ((Rac)-Sclerone) was isolated from one of the pooled fractions and was further purified by recrystallization to afford a pure crystalline solid.

Structural Elucidation

The chemical structure of (Rac)-Sclerone was determined using a combination of spectroscopic techniques, including:

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H NMR, 13C NMR, DEPT, HSQC, HMBC, and COSY experiments to determine the carbon-hydrogen framework and connectivity.

-

Mass Spectrometry (MS): Specifically, Electrospray Ionization Mass Spectrometry (ESI-MS) was used to determine the molecular weight and formula of the compound.

The spectroscopic data for (Rac)-Sclerone (4,5-Dihydroxytetralone) were consistent with those reported in the literature for this known compound.

Acetylcholinesterase (AChE) Inhibition Assay

The inhibitory activity of the isolated compounds against acetylcholinesterase was evaluated using an in vitro assay. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, was determined for each compound.

Quantitative Data

The biological activity of (Rac)-Sclerone (compound 6 ) and other compounds isolated from Carya illinoinensis against acetylcholinesterase is summarized in the table below.

| Compound Number | Compound Name | IC50 (µg/mL) for AChE Inhibition |

| 1 | 3-(R)-acetyl-1-(3′,4′-dihydroxyphenyl)-7-(4′′-hydroxy-3′′ -methoxyphenyl)-heptane | 247.64 ± 59.36 |

| 2 | 11-Hydroxy-1,17-epoxy-7-(2-hydroxylphenyl)-13-(16-methoxyphenyl)-heptane | 330.60 ± 25.89 |

| 3 | 11-Oxo-1,17-epoxy-7-(2-hydroxylphenyl)-13-(16-methoxyphenyl)-heptane | 158.94 ± 43.85 |

| 4 | 3,4,5-Trihydroxytetralone | 273.38 ± 49.15 |

| 5 | 4,8-Dihydroxytetralone | 101.48 ± 4.00 |

| 6 | (Rac)-Sclerone (4,5-Dihydroxytetralone) | 192.65 ± 10.12 |

| 7 | 5,8-Dihydroxy-3-methoxytetralone | 197.72 ± 23.32 |

Data sourced from Devidas SB, et al. Nat Prod Res. 2022 Mar;36(5):1161-1169.[1]

Experimental Workflow

The following diagram illustrates the key stages in the isolation and evaluation of (Rac)-Sclerone.

Figure 1: Workflow for the isolation and characterization of (Rac)-Sclerone.

Biological Significance and Future Directions

(Rac)-Sclerone (4,5-Dihydroxytetralone) demonstrates noteworthy inhibitory activity against acetylcholinesterase, with an IC50 value of 192.65 ± 10.12 μg/mL.[1][2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a deficit in cholinergic transmission.

The discovery of (Rac)-Sclerone as an acetylcholinesterase inhibitor from a natural source highlights the potential of plant-derived compounds in the development of new therapeutic agents. Further research is warranted to explore the following:

-

Mechanism of Action: Detailed kinetic studies to understand the mode of inhibition of acetylcholinesterase by (Rac)-Sclerone.

-

Structure-Activity Relationship (SAR): Synthesis of analogues of (Rac)-Sclerone to identify key structural features responsible for its bioactivity and to potentially develop more potent inhibitors.

-

In Vivo Efficacy and Safety: Evaluation of the compound's efficacy and safety profile in animal models of neurodegenerative diseases.

-

Synthetic Methodologies: Development of an efficient total synthesis of (Rac)-Sclerone to ensure a sustainable supply for further research and development, independent of its natural source.

References

(Rac)-Sclerone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sclerone, a naturally occurring diarylheptanoid, has garnered attention for its potential as a bioactive compound. This technical guide provides a comprehensive overview of its known natural sources, detailed methodologies for its isolation and characterization, and an exploration of its biological activity, with a focus on its role as an acetylcholinesterase inhibitor. This document is intended to serve as a resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of (Rac)-Sclerone

To date, the sole reported natural source of (Rac)-Sclerone is the green husk of the pecan tree, Carya illinoinensis (Wangenheim) K. Koch, which belongs to the Juglandaceae family.[1] While other diarylheptanoids have been isolated from various species within the Juglandaceae family, particularly from the genus Juglans (walnuts), (Rac)-Sclerone has thus far only been identified in pecan husks.

Table 1: Natural Source and Biological Activity of (Rac)-Sclerone

| Compound | Natural Source | Family | Plant Part | Biological Activity | IC50 Value (µg/mL) |

| (Rac)-Sclerone | Carya illinoinensis | Juglandaceae | Green Husk | Acetylcholinesterase (AChE) Inhibition | 192.65 ± 10.12 |

Putative Biosynthesis of (Rac)-Sclerone

The precise biosynthetic pathway of (Rac)-Sclerone in Carya illinoinensis has not been elucidated. However, based on the established biosynthesis of other diarylheptanoids in plants, a putative pathway can be proposed. Diarylheptanoids are generally synthesized via the phenylpropanoid and polyketide pathways.

The pathway likely initiates with the deamination of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to form various cinnamic acid derivatives. These derivatives are then activated to their corresponding CoA esters. A polyketide synthase (PKS) enzyme would then catalyze the condensation of a phenylpropanoid-CoA starter unit with two molecules of malonyl-CoA to form a diarylheptanoid backbone. Subsequent enzymatic modifications, such as reduction, dehydration, and cyclization, would lead to the formation of (Rac)-Sclerone.

Caption: Putative biosynthetic pathway of (Rac)-Sclerone.

Experimental Protocols

Isolation of (Rac)-Sclerone from Carya illinoinensis

Disclaimer: The following protocol is a generalized procedure based on established methods for the isolation of diarylheptanoids from related plant species. The specific details from the primary literature describing the isolation of (Rac)-Sclerone were not fully accessible. Researchers should optimize this protocol based on their specific experimental conditions.

3.1.1. Plant Material Collection and Preparation Fresh, green husks of Carya illinoinensis are collected. The husks are washed with distilled water to remove any surface contaminants and then air-dried in the shade at room temperature. The dried material is ground into a coarse powder using a mechanical grinder.

3.1.2. Extraction The powdered plant material is subjected to solvent extraction. Maceration with methanol or ethanol at room temperature for 72 hours with occasional shaking is a common method. The process is repeated three times to ensure exhaustive extraction. The combined extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Fractionation The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The fractions are concentrated, and the ethyl acetate fraction, which typically contains compounds of intermediate polarity like diarylheptanoids, is selected for further purification.

3.1.4. Chromatographic Purification The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate (Rac)-Sclerone.

-

Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column using a mobile phase of methanol and water or acetonitrile and water.

3.1.5. Structure Elucidation The structure of the isolated (Rac)-Sclerone is confirmed using spectroscopic methods, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Caption: Experimental workflow for the isolation of (Rac)-Sclerone.

Quantification of (Rac)-Sclerone

A validated high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be developed for the quantification of (Rac)-Sclerone in plant extracts.

3.2.1. Sample Preparation A known weight of the dried and powdered plant material is extracted with a suitable solvent (e.g., methanol) using ultrasonication or accelerated solvent extraction. The extract is then filtered through a 0.45 µm syringe filter before injection.

3.2.2. HPLC-UV Method

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined from the UV spectrum of a pure standard of (Rac)-Sclerone.

-

Quantification: A calibration curve is generated using a certified reference standard of (Rac)-Sclerone.

Table 2: Hypothetical HPLC Gradient for (Rac)-Sclerone Quantification

| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) |

| 0 | 10 | 90 |

| 20 | 90 | 10 |

| 25 | 90 | 10 |

| 26 | 10 | 90 |

| 30 | 10 | 90 |

Biological Activity: Acetylcholinesterase Inhibition

(Rac)-Sclerone has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

The mechanism of AChE inhibition by (Rac)-Sclerone likely involves its binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it.

Caption: Signaling pathway of Acetylcholinesterase inhibition.

Conclusion

(Rac)-Sclerone, a diarylheptanoid from the green husk of Carya illinoinensis, presents an interesting scaffold for further investigation, particularly due to its acetylcholinesterase inhibitory activity. This guide provides a foundational framework for researchers to undertake the isolation, characterization, and further biological evaluation of this natural product. The development of robust analytical methods for its quantification and a deeper understanding of its biosynthetic pathway will be crucial for its potential development as a therapeutic agent. Future research should also focus on screening other species within the Juglandaceae family for the presence of (Rac)-Sclerone and exploring its broader pharmacological profile.

References

(Rac)-Sclerone from Carya illinoinensis Green Husk: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

(Rac)-Sclerone, a racemic lactone isolated from the green husk of the pecan tree (Carya illinoinensis), has been identified as an inhibitor of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the compound, including a detailed, generalized protocol for its isolation and purification, its known quantitative bioactivity, and its mechanism of action. The content is structured to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Carya illinoinensis (pecan) is a species of hickory native to North America, widely cultivated for its nuts.[1][2] The agricultural processing of pecans generates significant quantities of byproducts, including the green husk. These husks are a rich source of phytochemicals, which have been explored for various pharmacological activities, including antioxidant and antimicrobial properties. Among the compounds isolated from this biomass is (Rac)-Sclerone, a natural product that has demonstrated noteworthy biological activity. This guide focuses specifically on the isolation, characterization, and known bioactivity of (Rac)-Sclerone from pecan green husks.

Isolation and Purification Protocol

The following is a generalized, multi-step protocol for the extraction and purification of (Rac)-Sclerone from Carya illinoinensis green husks, based on standard phytochemical isolation techniques.

Experimental Workflow Diagram

Caption: Experimental workflow for isolating (Rac)-Sclerone.

Detailed Methodologies

-

Sample Preparation and Extraction:

-

Objective: To prepare the plant material and perform an initial extraction.

-

Protocol:

-

Collect fresh green husks from Carya illinoinensis.

-

Air-dry the husks in a shaded, well-ventilated area until brittle.

-

Grind the dried husks into a coarse powder using a mechanical grinder.

-

Macerate the powder in methanol (e.g., 1:10 w/v) at room temperature for 48-72 hours with occasional agitation.

-

Filter the extract and repeat the extraction process on the residue two more times to ensure completeness.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

-

Solvent Partitioning:

-

Objective: To fractionate the crude extract based on polarity.

-

Protocol:

-

Suspend the crude methanolic extract in a water-methanol mixture (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning in a separatory funnel sequentially with solvents of increasing polarity, such as hexane and then ethyl acetate.

-

(Rac)-Sclerone is a lactone of moderate polarity and is expected to partition into the ethyl acetate fraction.

-

Collect the ethyl acetate layer and concentrate it in vacuo to yield the ethyl acetate fraction.

-

-

-

Chromatographic Purification:

-

Objective: To isolate (Rac)-Sclerone from the enriched fraction.

-

Protocol:

-

Silica Gel Column Chromatography:

-

Adsorb the ethyl acetate fraction onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed in a non-polar solvent (e.g., hexane).

-

Elute the column with a step or gradient solvent system of increasing polarity, such as hexane-ethyl acetate mixtures (e.g., 95:5, 90:10, 80:20, etc.).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the fractions containing (Rac)-Sclerone.

-

Further purify the sample using a preparative HPLC system equipped with a C18 column.

-

Elute with an isocratic or gradient mobile phase, such as a methanol-water or acetonitrile-water mixture.

-

Monitor the elution with a UV detector and collect the peak corresponding to (Rac)-Sclerone.

-

Remove the solvent to yield the pure compound.

-

-

-

Quantitative Data

The primary biological activity reported for (Rac)-Sclerone is the inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.

| Parameter | Value | Source |

| Biological Activity | Acetylcholinesterase Inhibition | [3] |

| IC₅₀ Value | 192.65 ± 10.12 μg/mL | [3] |

| Isolation Source | Green Husk of Carya illinoinensis | [3] |

Mechanism of Action: Signaling Pathway

(Rac)-Sclerone functions by directly inhibiting the acetylcholinesterase enzyme. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Diagram of Acetylcholinesterase Inhibition

Caption: Mechanism of AChE inhibition by (Rac)-Sclerone.

This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where a deficit in cholinergic activity is a key pathological feature. By preventing the breakdown of acetylcholine, AChE inhibitors can help compensate for this deficit.

References

An In-depth Technical Guide to (Rac)-Sclerone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of (Rac)-Sclerone, a natural product with potential applications in drug discovery. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Core Physical and Chemical Properties

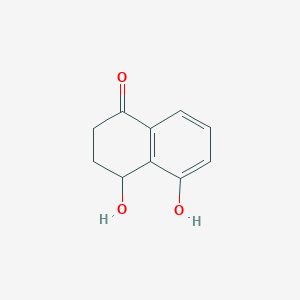

(Rac)-Sclerone, also known by its systematic name 4,5-dihydroxy-3,4-dihydronaphthalen-1(2H)-one, is a derivative of α-tetralone. Its racemic nature indicates a mixture of both enantiomers. The fundamental physicochemical properties of (Rac)-Sclerone are summarized in the table below, providing a quick reference for experimental design and computational modeling.

| Property | Value |

| CAS Number | 19638-58-5 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 4,5-dihydroxy-3,4-dihydro-2H-naphthalen-1-one |

| XLogP3-AA | 0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 178.062994177 Da |

| Monoisotopic Mass | 178.062994177 Da |

| Topological Polar Surface Area | 57.5 Ų |

| Heavy Atom Count | 13 |

| Complexity | 214 |

Synthesis of the α-Tetralone Core

A general synthetic workflow is depicted below:

This multi-step process allows for the construction of the fundamental bicyclic system of (Rac)-Sclerone. The specific starting materials and reagents would be chosen to introduce the desired hydroxyl groups at the 4 and 5 positions.

Biological Activity and Potential Therapeutic Applications

(Rac)-Sclerone has been identified as a natural product isolated from the green husk of Carya illinoinensis[1]. Its primary reported biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase (AChE) Inhibition

(Rac)-Sclerone demonstrates appreciable inhibition of AChE, with a reported IC50 value of 192.65 ± 10.12 μg/mL[1]. This inhibitory activity suggests potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Other Potential Biological Activities

The 4,5-dihydroxy-1-tetralone scaffold of (Rac)-Sclerone is associated with a range of other biological activities, suggesting broader therapeutic potential. These include:

-

Monoamine Oxidase (MAO) Inhibition : Derivatives of 1-tetralone have shown inhibitory effects on both MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters. This suggests a potential role in the treatment of neurodegenerative disorders like Parkinson's disease[2].

-

Antioxidant Properties : The presence of hydroxyl groups on the aromatic ring is expected to confer antioxidant capacity, which could be beneficial in mitigating cellular damage from oxidative stress[2].

-

Antimicrobial and Antifungal Activity : The tetralone motif is found in various natural products with demonstrated antimicrobial and antifungal properties[3][4]. 4,8-dihydroxy-1-tetralone, a related compound, has shown antifungal activity against several plant pathogens[3].

-

Phytotoxicity : A related compound, 4,8-dihydroxy-1-tetralone, has been shown to have phytotoxic effects on various plant species, indicating potential applications in agriculture[5].

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The following is a detailed protocol for determining the AChE inhibitory activity of (Rac)-Sclerone, based on the widely used Ellman's method. This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

(Rac)-Sclerone (test compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare various concentrations of (Rac)-Sclerone in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

-

-

Assay Protocol in a 96-well Plate:

-

Blank: Add 180 µL of phosphate buffer and 10 µL of DTNB.

-

Control (No Inhibitor): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 10 µL of DTNB.

-

Test Sample (with Inhibitor): Add 130 µL of phosphate buffer, 20 µL of AChE solution, 10 µL of DTNB, and 10 µL of the (Rac)-Sclerone test solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI solution to all wells except the blank.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for a duration of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of (Rac)-Sclerone using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The workflow for this experimental protocol can be visualized as follows:

Signaling Pathways

Currently, there is no specific research available that elucidates the direct involvement of (Rac)-Sclerone in any particular signaling pathway. The initial search results indicating "Rac signaling" were a misinterpretation of the compound's name and are not relevant to its biological activity. Further research is required to determine if (Rac)-Sclerone exerts its biological effects through modulation of specific intracellular signaling cascades beyond its direct enzymatic inhibition.

Conclusion

(Rac)-Sclerone is a promising natural product with demonstrated acetylcholinesterase inhibitory activity. Its α-tetralone core is a versatile scaffold found in numerous bioactive compounds, suggesting a broader potential for this molecule in drug discovery. This guide provides foundational data for researchers interested in exploring the therapeutic applications of (Rac)-Sclerone. Future investigations should focus on elucidating its precise mechanism of action, exploring its effects on other potential biological targets, and developing efficient synthetic routes to enable further preclinical and clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy 4,5-Dihydroxy-1-tetralone | 19638-58-5 [smolecule.com]

- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Phytotoxicity of 4,8-Dihydroxy-1-tetralone Isolated from Carya cathayensis Sarg. to Various Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on (Rac)-Sclerone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sclerone, a natural product isolated from the green husk of Carya illinoinensis (pecan), has emerged as a molecule of interest in early-stage drug discovery.[1] Primarily identified as an acetylcholinesterase (AChE) inhibitor, its tetralone core structure suggests a broader potential for biological activity. This technical guide provides a comprehensive overview of the foundational research on (Rac)-Sclerone, including its chemical properties, a plausible synthetic route, and detailed experimental protocols for its known and potential biological activities. The document aims to serve as a resource for researchers investigating (Rac)-Sclerone and related compounds for therapeutic applications.

Introduction

(Rac)-Sclerone, with the chemical name 4,5-dihydroxy-3,4-dihydronaphthalen-1(2H)-one, is a racemic bicyclic aromatic compound. Its discovery as an inhibitor of acetylcholinesterase (AChE) has positioned it as a potential candidate for further investigation in the context of neurodegenerative diseases.[1] The tetralone scaffold is a common feature in a variety of biologically active compounds, exhibiting a range of activities including antibacterial, antitumor, and effects on the central nervous system.[2][3] This guide synthesizes the available data on (Rac)-Sclerone, offering a detailed look at its chemical characteristics, methods for its preparation and isolation, and protocols for evaluating its biological effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (Rac)-Sclerone is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem |

| Molecular Weight | 178.18 g/mol | PubChem |

| CAS Number | 19638-58-5 | MedchemExpress |

| Appearance | Solid (predicted) | --- |

| Solubility | Soluble in DMSO (predicted) | --- |

| SMILES | C1CC(=O)C2=C(C1O)C(=CC=C2)O | PubChem |

| InChI | InChI=1S/C10H10O3/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h1-3,9,12-13H,4-5H2 | PubChem |

Synthesis and Isolation

Natural Product Isolation

(Rac)-Sclerone is a naturally occurring compound found in the green husk of the pecan tree, Carya illinoinensis.[1] While a specific, detailed protocol for the isolation of (Rac)-Sclerone has not been published, a general workflow can be inferred from standard phytochemical extraction procedures for phenolic compounds from this source.[4][5]

Proposed Synthetic Route

A total synthesis of (Rac)-Sclerone has not been explicitly reported. However, based on the synthesis of similar tetralone derivatives, a plausible synthetic pathway can be proposed. The following diagram illustrates a potential retro-synthetic approach.

A forward synthesis could involve the Friedel-Crafts acylation of a suitably protected dihydroxybenzene derivative with a γ-butyrolactone derivative, followed by cyclization and deprotection steps.

Biological Activity and Experimental Protocols

Acetylcholinesterase (AChE) Inhibition

(Rac)-Sclerone has been shown to be an inhibitor of acetylcholinesterase with an IC₅₀ of 192.65 ± 10.12 μg/mL.[1] The most common method for determining AChE inhibition is the Ellman's assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents and Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

(Rac)-Sclerone stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of (Rac)-Sclerone in phosphate buffer.

-

In a 96-well plate, add 25 µL of each dilution of the test compound.

-

Add 50 µL of phosphate buffer to each well.

-

Add 25 µL of AChE solution to each well and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Measure the absorbance at 412 nm at regular intervals for 5 minutes using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of (Rac)-Sclerone.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. texaspecans.org [texaspecans.org]

An In-depth Technical Guide to (Rac)-Sclerone (CAS: 19638-58-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sclerone, identified by the CAS number 19638-58-5, is a naturally occurring tetralone derivative. Also known as 4,5-Dihydroxy-1-tetralone, this compound has garnered interest in the scientific community for its biological activities, notably its role as an acetylcholinesterase (AChE) inhibitor. This technical guide provides a comprehensive overview of (Rac)-Sclerone, including its physicochemical properties, biological activity, and detailed experimental protocols for its study. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

(Rac)-Sclerone is a polyhydroxy compound with a fused bicyclic structure. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19638-58-5 | N/A |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.18 g/mol | [1] |

| IUPAC Name | 4,5-dihydroxy-3,4-dihydronaphthalen-1(2H)-one | N/A |

| Synonyms | 4,5-Dihydroxy-1-tetralone | N/A |

| Appearance | Not specified in literature | N/A |

| Solubility | Not specified in literature | N/A |

Biological Activity and Mechanism of Action

(Rac)-Sclerone has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism of action utilized in the treatment of various neurological disorders, including Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

(Rac)-Sclerone demonstrates appreciable inhibition of AChE.[1]

| Parameter | Value | Source |

| IC₅₀ | 192.65 ± 10.12 µg/mL | [1] |

The precise mechanism of inhibition (e.g., competitive, non-competitive) has not been fully elucidated in the available literature. Further kinetic studies are required to characterize the nature of the interaction between (Rac)-Sclerone and the AChE enzyme.

Experimental Protocols

Isolation of (Rac)-Sclerone from Carya illinoinensis

The following is a generalized protocol for the isolation of (Rac)-Sclerone from the green husk of Carya illinoinensis, based on standard phytochemical extraction and isolation techniques.

Workflow for Isolation and Purification

Caption: Workflow for the extraction and purification of (Rac)-Sclerone.

Methodology:

-

Plant Material Collection and Preparation: Collect fresh, green husks of Carya illinoinensis. Air-dry the husks in the shade and then grind them into a coarse powder.

-

Extraction:

-

Macerate the powdered plant material with ethyl acetate at room temperature for 48-72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethyl acetate extract.

-

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel (60-120 mesh) column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions of 50-100 mL and monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing under UV light (254 nm).

-

Pool the fractions containing the compound of interest (identified by its Rf value) and concentrate them to yield purified (Rac)-Sclerone.

-

Acetylcholinesterase (AChE) Inhibition Assay

The following protocol is based on the widely used Ellman's method for determining AChE activity.

Workflow for AChE Inhibition Assay

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (100 mM, pH 8.0): Prepare a solution containing 100 mM sodium phosphate dibasic and 100 mM sodium phosphate monobasic. Adjust the pH to 8.0.

-

DTNB Solution (10 mM): Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) in the phosphate buffer.

-

ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

-

AChE Solution: Prepare a solution of acetylcholinesterase from electric eel in phosphate buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

-

(Rac)-Sclerone Solutions: Prepare a stock solution of (Rac)-Sclerone in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations with the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

In a 96-well microplate, add 20 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the (Rac)-Sclerone solution (or buffer for the control).

-

Add 10 µL of the AChE solution to initiate the pre-incubation.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 10 µL of the ATCI solution.

-

Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway

Currently, there is no specific signaling pathway that has been elucidated for (Rac)-Sclerone in the available scientific literature. Its primary reported biological activity is the direct inhibition of the enzyme acetylcholinesterase. Future research may uncover its effects on downstream pathways related to cholinergic signaling or other cellular processes.

Conclusion

(Rac)-Sclerone is a promising natural product with demonstrated acetylcholinesterase inhibitory activity. This technical guide provides a foundational understanding of its properties and the experimental methodologies required for its investigation. The detailed protocols for isolation and bioactivity assessment are intended to facilitate further research into the therapeutic potential of this compound. Elucidation of its precise mechanism of action and exploration of its effects on relevant signaling pathways will be critical next steps in realizing its potential in drug development.

References

Methodological & Application

Synthesis of (Rac)-Sclerone for Research Applications: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Sclerone, a racemic mixture of the natural product sclerone, has garnered interest in the scientific community for its potential biological activities, notably as an acetylcholinesterase (AChE) inhibitor. This document provides a detailed protocol for the proposed chemical synthesis of (Rac)-Sclerone for research purposes. The synthesis is based on established chemical transformations of related tetralone compounds. Additionally, this note outlines the known biological context of Sclerone and provides protocols for its potential application in in vitro research, including acetylcholinesterase inhibition assays.

Introduction

Sclerone, chemically known as 4,5-dihydroxy-3,4-dihydronaphthalen-1(2H)-one, is a natural product that has been isolated from various plant sources. The racemic form, (Rac)-Sclerone, is often used in research to explore its biological properties without the need for chiral separation. A key reported activity of (Rac)-Sclerone is its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key mechanism of action for several drugs used in the treatment of Alzheimer's disease and other neurological disorders. The availability of a reliable synthetic route to (Rac)-Sclerone is crucial for enabling further investigation into its therapeutic potential and mechanism of action.

Proposed Synthesis of (Rac)-Sclerone

Overall Reaction Scheme:

Caption: Proposed two-step synthesis of (Rac)-Sclerone.

Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-α-tetralone (Intermediate)

Objective: To demethylate 5-methoxy-α-tetralone to produce 5-hydroxy-α-tetralone.

Materials:

-

5-methoxy-α-tetralone

-

Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

Dissolve 5-methoxy-α-tetralone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron tribromide solution (1.2 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of methanol.

-

Pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to yield 5-hydroxy-α-tetralone.

Protocol 2: Synthesis of (Rac)-Sclerone

Objective: To oxidize 5-hydroxy-α-tetralone at the benzylic position to yield (Rac)-Sclerone.

Materials:

-

5-hydroxy-α-tetralone

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate mixture

Procedure:

-

In a round-bottom flask, dissolve 5-hydroxy-α-tetralone (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).

-

Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 100-102 °C).

-

Maintain the reflux for 12-24 hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford (Rac)-Sclerone as a solid.

Data Presentation

Table 1: Physicochemical Properties of (Rac)-Sclerone

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (to be determined) |

| Solubility | Soluble in methanol, ethanol, DMSO |

Table 2: Expected Yields and Purity

| Step | Product | Theoretical Yield | Expected Actual Yield Range | Purity (by HPLC/NMR) |

| 1: Demethylation | 5-Hydroxy-α-tetralone | (calculated) | 80-90% | >95% |

| 2: Benzylic Oxidation | (Rac)-Sclerone | (calculated) | 40-60% | >98% |

Biological Activity and Applications

(Rac)-Sclerone has been reported to exhibit inhibitory activity against acetylcholinesterase (AChE). This positions it as a molecule of interest for research in neurodegenerative diseases where cholinergic deficits are implicated.

Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase is a serine hydrolase that breaks down acetylcholine in the synaptic cleft. Inhibitors of AChE block this enzymatic activity, leading to an increase in the concentration and duration of action of acetylcholine.

Caption: Acetylcholinesterase inhibition by (Rac)-Sclerone.

Protocol 3: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory activity of (Rac)-Sclerone on acetylcholinesterase.

Materials:

-

(Rac)-Sclerone stock solution (in DMSO)

-

Acetylcholinesterase (AChE) from electric eel

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of (Rac)-Sclerone (or vehicle control - DMSO).

-

Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

-

Initiate the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

The rate of the reaction is proportional to the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of (Rac)-Sclerone compared to the vehicle control.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This document provides a comprehensive proposed protocol for the synthesis of (Rac)-Sclerone for research applications. The outlined synthetic route is based on established chemical principles and offers a viable pathway for obtaining this compound in the laboratory. The provided protocol for assessing its acetylcholinesterase inhibitory activity will enable researchers to further investigate the biological properties of (Rac)-Sclerone and its potential as a lead compound in drug discovery.

Disclaimer

The synthetic protocols described herein are proposed based on chemical literature and should be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions. The yields and reaction conditions may require optimization. The biological assays should be conducted following standard laboratory procedures.

Application Notes and Protocols for Acetylcholinesterase Inhibition Assay with (Rac)-Sclerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a pivotal enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3][4][5] (Rac)-Sclerone, a natural product, has demonstrated inhibitory activity against AChE, making it a compound of interest for further investigation.[6] These application notes provide a detailed protocol for conducting an acetylcholinesterase inhibition assay using (Rac)-Sclerone, based on the widely adopted Ellman's method.[3][7]

Principle of the Assay: The assay quantitatively measures the activity of AChE through a colorimetric reaction. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[5] This product then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the AChE activity.[3][5] The presence of an inhibitor, such as (Rac)-Sclerone, will decrease the rate of the reaction.

Data Presentation

Table 1: Inhibitory Activity of (Rac)-Sclerone against Acetylcholinesterase

| Compound | IC50 Value |

| (Rac)-Sclerone | 192.65 ± 10.12 µg/mL[6] |

IC50 (Half maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, enzyme activity) is reduced by half.

Experimental Protocols

Reagent Preparation

-

0.1 M Phosphate Buffer (pH 8.0): Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring the pH until a pH of 8.0 is achieved.[3]

-

10 mM DTNB Solution: Dissolve 3.96 mg of DTNB in 1 mL of 0.1 M phosphate buffer (pH 7.0-8.0).[8]

-

14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 4.02 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh daily.[3]

-

Acetylcholinesterase (AChE) Solution (1 U/mL): Prepare a stock solution of AChE and dilute it with phosphate buffer to a final concentration of 1 U/mL immediately before use. Keep the solution on ice.[3]

-

(Rac)-Sclerone Stock Solution: Prepare a stock solution of (Rac)-Sclerone in a suitable solvent (e.g., DMSO). Further dilutions should be made in the assay buffer to achieve the desired final concentrations for the assay.

Assay Protocol (96-well plate format)

-

Assay Plate Preparation:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB solution.

-

Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of the solvent used for the test compound.[9]

-

Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB solution + 10 µL of (Rac)-Sclerone solution at various concentrations.[3]

-

-

Pre-incubation:

-

Initiate Reaction:

-

Kinetic Measurement:

Data Analysis

-

Calculate the rate of reaction (V) for each well: This is determined from the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each concentration of (Rac)-Sclerone: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where:

-

V_control is the rate of reaction in the absence of the inhibitor.

-

V_inhibitor is the rate of reaction in the presence of (Rac)-Sclerone.

-

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the (Rac)-Sclerone concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.

Visualizations

Caption: Experimental workflow for the acetylcholinesterase inhibition assay.

Caption: Mechanism of acetylcholinesterase inhibition by an inhibitor.

References

- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. assaygenie.com [assaygenie.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. scribd.com [scribd.com]

- 9. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

Analytical Methods for the Quantification of (Rac)-Sclerone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sclerone is a natural product isolated from the green husk of the pecan tree, Carya illinoinensis.[1] It has garnered research interest due to its potential biological activities, including the inhibition of acetylcholinesterase (AChE).[1] Accurate and reliable quantification of (Rac)-Sclerone is crucial for various research and development activities, including pharmacokinetic studies, quality control of natural product extracts, and formulation development.

This document provides detailed application notes and protocols for the quantification of (Rac)-Sclerone in various matrices. While specific validated methods for (Rac)-Sclerone are not widely published, its structural similarity to Juglone (5-hydroxy-1,4-naphthoquinone), a well-characterized compound from the same plant family, allows for the adaptation of existing analytical methods. The protocols described herein are based on established methods for Juglone and are expected to be readily adaptable for (Rac)-Sclerone with appropriate validation.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is the most suitable technique for the quantification of (Rac)-Sclerone due to its sensitivity, specificity, and wide availability. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent separation of components in a mixture and is a robust method for quantification. A reversed-phase HPLC method is generally preferred for compounds with moderate polarity like (Rac)-Sclerone.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It provides structural information and can distinguish the analyte from co-eluting compounds with high confidence.

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC-based methods for the quantification of Juglone, which can be considered as target validation parameters for a (Rac)-Sclerone assay.

| Parameter | HPLC-UV | LC-MS/MS |

| Limit of Detection (LOD) | 5 - 20 ng/mL | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 15 - 60 ng/mL | 0.5 - 15 ng/mL |

| Linearity Range | 0.1 - 100 µg/mL | 0.001 - 10 µg/mL |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (%RSD) | < 5% | < 3% |

Experimental Protocols

Protocol 1: Quantification of (Rac)-Sclerone in Plant Material by HPLC-UV

1. Scope: This protocol describes the quantification of (Rac)-Sclerone in plant tissues (e.g., pecan husks).

2. Materials and Reagents:

-

(Rac)-Sclerone reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered)

-

Formic acid (or Phosphoric acid, analytical grade)

-

Extraction solvent: Methanol or Acetone

-

Solid Phase Extraction (SPE) cartridges (C18, if necessary for cleanup)

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Analytical balance

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Syringe filters (0.45 µm)

4. Sample Preparation:

-

Dry the plant material at 40°C to a constant weight and grind it into a fine powder.

-

Accurately weigh about 10 g of the powdered plant material.

-

Extract the sample with methanol or acetone using a Soxhlet apparatus for 2-4 hours or by ultrasonication for 30 minutes (repeat 3 times).

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol.

-

For cleaner samples, pass the reconstituted extract through a C18 SPE cartridge, pre-conditioned with methanol and water. Elute the analyte with methanol.

-

Filter the final solution through a 0.45 µm syringe filter before HPLC analysis.

5. HPLC Conditions:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile or Methanol). A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

6. Calibration and Quantification:

-

Prepare a stock solution of (Rac)-Sclerone reference standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

-

Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Inject the prepared samples and determine the concentration of (Rac)-Sclerone from the calibration curve.

Protocol 2: Quantification of (Rac)-Sclerone in Biological Matrices by LC-MS/MS

1. Scope: This protocol is designed for the sensitive and selective quantification of (Rac)-Sclerone in biological fluids like plasma or serum.

2. Materials and Reagents:

-

(Rac)-Sclerone reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound not present in the sample, or a stable isotope-labeled (Rac)-Sclerone)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma/serum (blank)

3. Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Microcentrifuge

-

Vortex mixer

4. Sample Preparation:

-

Thaw plasma/serum samples at room temperature.

-

To 100 µL of plasma/serum, add 10 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile (protein precipitation).

-

Vortex for 1 minute to mix thoroughly.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

-

LC Conditions:

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for (Rac)-Sclerone).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor ion (parent ion) and at least two product ions (daughter ions) for both (Rac)-Sclerone and the internal standard need to be determined by infusing a standard solution into the mass spectrometer.

-

6. Calibration and Quantification:

-

Prepare a stock solution of (Rac)-Sclerone and the internal standard in methanol.

-

Prepare calibration standards by spiking blank plasma/serum with known concentrations of (Rac)-Sclerone.

-

Process the calibration standards and quality control (QC) samples along with the unknown samples using the sample preparation protocol described above.

-

Construct a calibration curve by plotting the ratio of the peak area of (Rac)-Sclerone to the peak area of the internal standard against the concentration.

-

Quantify (Rac)-Sclerone in the unknown samples using the regression equation from the calibration curve.

Visualizations

Caption: Workflow for (Rac)-Sclerone quantification in plant material.

Caption: Workflow for (Rac)-Sclerone quantification in biological matrices.

Method Validation

Any analytical method developed for the quantification of (Rac)-Sclerone must be validated according to international guidelines (e.g., ICH, FDA). The validation should assess the following parameters:

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The relationship between the concentration of the analyte and the analytical response, and the concentration range over which this relationship is linear.

-

Accuracy: The closeness of the measured value to the true value, typically assessed by recovery studies.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

-

Stability: The chemical stability of the analyte in the sample matrix under different storage and processing conditions.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for developing and validating robust analytical methods for the quantification of (Rac)-Sclerone. By adapting established methodologies for the structurally similar compound Juglone, researchers can efficiently establish reliable quantitative assays to support their scientific investigations and drug development efforts. It is imperative that any adapted method undergoes rigorous validation to ensure the accuracy and precision of the generated data.

References

(Rac)-Sclerone in In-Vitro Neuroprotection Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Sclerone, a natural product identified as 4,5-Dihydroxy-1-tetralone, has emerged as a compound of interest in neuropharmacology. Primarily isolated from the green husk of Carya illinoinensis (pecan), its documented bioactivity lies in the inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic pathway implicated in neurodegenerative diseases such as Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for evaluating the neuroprotective potential of (Rac)-Sclerone in various in-vitro assay systems. While its primary known mechanism is AChE inhibition, the following protocols are designed to assess broader neuroprotective effects against common cellular stressors implicated in neurodegeneration.

Chemical Properties of (Rac)-Sclerone

| Property | Value | Source |

| Chemical Name | 4,5-dihydroxy-3,4-dihydronaphthalen-1(2H)-one | PubChem |

| Molecular Formula | C₁₀H₁₀O₃ | PubChem |

| Molecular Weight | 178.18 g/mol | PubChem |

| CAS Number | 19638-58-5 | [1][3] |

| Known Activity | Acetylcholinesterase (AChE) Inhibitor | [1][2] |

| IC₅₀ for AChE | 192.65 ± 10.12 µg/mL | [1] |

Application Notes

(Rac)-Sclerone's established role as an AChE inhibitor provides a strong rationale for investigating its broader neuroprotective properties. The following application notes outline key considerations for designing in-vitro neuroprotection studies.

Cell Line Selection:

The choice of neuronal cell line is critical and should be guided by the specific research question.

-

SH-SY5Y (Human Neuroblastoma): A widely used and versatile cell line that can be differentiated into a more mature neuronal phenotype. It is suitable for studying neurotoxicity induced by various agents like 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), and beta-amyloid (Aβ).

-

PC12 (Rat Pheochromocytoma): Differentiates into neuron-like cells in the presence of Nerve Growth Factor (NGF). It is a good model for studying neurite outgrowth and protection against oxidative stress.

-

Primary Neuronal Cultures: Offer a more physiologically relevant model but are more challenging to maintain. They are ideal for validating findings from immortalized cell lines.

Induction of Neurotoxicity:

To evaluate the neuroprotective effects of (Rac)-Sclerone, a neurotoxic insult must be introduced. Common methods include:

-

Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or rotenone. This is relevant for modeling Parkinson's disease and general age-related neurodegeneration.

-

Excitotoxicity: Induced by glutamate or N-methyl-D-aspartate (NMDA). This mimics the neuronal damage seen in ischemic stroke and other neurodegenerative conditions.

-

Proteotoxicity: Induced by aggregated proteins such as beta-amyloid (Aβ) peptides (for Alzheimer's disease) or α-synuclein (for Parkinson's disease).

-

Mitochondrial Dysfunction: Induced by inhibitors of the mitochondrial respiratory chain, such as rotenone or MPP+.

Assay Endpoints:

A variety of assays can be employed to quantify neuroprotection:

-

Cell Viability Assays: MTT, MTS, and AlamarBlue assays measure metabolic activity, which correlates with cell viability.

-

Cytotoxicity Assays: Lactate dehydrogenase (LDH) release assay measures membrane integrity.

-

Apoptosis Assays: Caspase activity assays (e.g., Caspase-3/7) and TUNEL staining can quantify programmed cell death.

-

Oxidative Stress Assays: Measurement of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

-

Neurite Outgrowth Assays: Quantification of neurite length and branching can assess the compound's ability to promote neuronal health and regeneration.

Experimental Protocols

The following are detailed protocols for key in-vitro neuroprotection assays that can be adapted for testing (Rac)-Sclerone.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells

This protocol details the use of the MTT assay to measure the protective effect of (Rac)-Sclerone against H₂O₂-induced cell death in the SH-SY5Y human neuroblastoma cell line.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

(Rac)-Sclerone (dissolved in a suitable solvent, e.g., DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Pre-treatment: Prepare serial dilutions of (Rac)-Sclerone in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the (Rac)-Sclerone dilutions. Incubate for 2 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

-

Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the pre-treatment incubation, add a final concentration of H₂O₂ (e.g., 100-500 µM, to be optimized for your specific cell passage and conditions) to the wells containing the compound and the control wells. Incubate for 24 hours.

-

MTT Assay:

-

After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed) cells. Plot a dose-response curve to determine the EC₅₀ of (Rac)-Sclerone for neuroprotection.

Caption: (Rac)-Sclerone inhibits the breakdown of acetylcholine.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Neuroprotective Effect of (Rac)-Sclerone against H₂O₂-induced Toxicity

| (Rac)-Sclerone Conc. (µM) | Cell Viability (%) ± SD |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 0 + H₂O₂ | 45 ± 3.8 |

| 1 + H₂O₂ | 52 ± 4.1 |

| 10 + H₂O₂ | 68 ± 5.5 |

| 50 + H₂O₂ | 85 ± 6.3 |

| 100 + H₂O₂ | 92 ± 4.9 |

| EC₅₀ (µM) | [Calculated Value] |

Table 2: AChE Inhibitory Activity of (Rac)-Sclerone

| (Rac)-Sclerone Conc. (µg/mL) | % AChE Inhibition ± SD |

| 10 | 15 ± 2.1 |

| 50 | 35 ± 3.4 |

| 100 | 48 ± 4.2 |

| 200 | 65 ± 5.1 |

| 500 | 88 ± 3.9 |

| IC₅₀ (µg/mL) | 192.65 ± 10.12 |

Conclusion

(Rac)-Sclerone presents a promising starting point for neuroprotective drug discovery, primarily due to its confirmed AChE inhibitory activity. The provided protocols offer a framework for a more comprehensive evaluation of its neuroprotective potential against various cellular stressors in vitro. Further investigations into its effects on other relevant signaling pathways, such as those involved in inflammation and apoptosis, are warranted to fully elucidate its mechanism of action and therapeutic potential.

References

Application of Rac1 Signaling Modulation in Alzheimer's Disease Research Models

For: Researchers, scientists, and drug development professionals.

Subject: Application Notes and Protocols for Utilizing Rac1 Signaling Modulation in Alzheimer's Disease (AD) Research Models.

Introduction